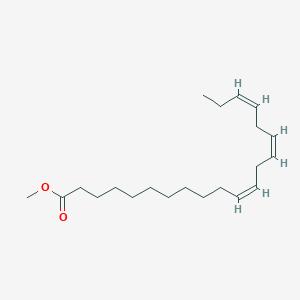

Methyl (11Z,14Z,17Z)-eicosatrienoate

描述

属性

IUPAC Name |

methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4-,8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAVRBUXEPJVRC-YSTUJMKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344871 | |

| Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62472-96-2 | |

| Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Polyunsaturated Fatty Acid Methyl Esters Fames Research

Methyl (11Z,14Z,17Z)-eicosatrienoate is a derivative of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 polyunsaturated fatty acid (PUFA). It belongs to a class of molecules known as Fatty Acid Methyl Esters (FAMEs). The conversion of fatty acids into their corresponding methyl esters is a standard and crucial step in the analytical workflow of lipid research, particularly for analysis by gas chromatography (GC). This derivatization process increases the volatility and thermal stability of the fatty acids, making them suitable for GC analysis.

The study of PUFA methyl esters is fundamental to understanding the composition of lipids in various biological materials. Assays of fatty acid composition are commonly performed by converting the lipid components into FAMEs. nih.gov The analysis of this compound, alongside other FAMEs, allows for detailed profiling of the fatty acid content in a given sample, providing insights into metabolic pathways and the nutritional status of an organism.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 62472-96-2 larodan.comcaymanchem.com |

| Molecular Formula | C21H36O2 larodan.comcaymanchem.comnist.gov |

| Molecular Weight | 320.51 g/mol larodan.com |

| IUPAC Name | methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate |

| Synonyms | Methyl cis,cis,cis-eicosa-11,14,17-trienoate, cis-11,14,17-Eicosatrienoic acid methyl ester larodan.comsigmaaldrich.com |

Historical Perspectives in Lipid Biochemistry Research

Historically, the identification and quantification of individual fatty acids were significant challenges in biochemistry. The development of gas-liquid chromatography in the mid-20th century revolutionized lipid analysis. This technique, which separates volatile compounds, made the analysis of FAMEs a cornerstone of lipid research.

The study of eicosatrienoic acid isomers, including the parent acid of Methyl (11Z,14Z,17Z)-eicosatrienoate, was instrumental in elucidating the metabolic pathways of essential fatty acids. Researchers were able to trace the conversion of shorter-chain omega-3 fatty acids, like alpha-linolenic acid, into longer-chain PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The detection of (11Z,14Z,17Z)-eicosatrienoic acid as an intermediate in this pathway was a critical finding. The ability to derivatize this fatty acid to its methyl ester and quantify it using GC was essential for these foundational studies in lipid metabolism.

Significance in Contemporary Omics Research E.g., Lipidomics

Presence in Eukaryotic Organisms

Research has identified this compound or its corresponding free fatty acid in several eukaryotic organisms, highlighting its role in their lipid metabolism.

The nematode Caenorhabditis elegans is a widely used model organism in biological research, including studies on lipid metabolism. While comprehensive analyses of its fatty acid profile have been conducted, the direct detection of this compound has not been explicitly documented in the available literature. However, the parent fatty acid, (11Z,14Z,17Z)-eicosatrienoic acid, has been reported as a component of this nematode's lipid makeup nih.gov. This suggests the biological capacity for the synthesis of the precursor to the methyl ester.

Studies on the fatty acid composition of various insect species have provided insights into their nutritional and metabolic profiles. In the larvae of the edible scarab beetles Cetonia aurata (rose chafer) and Oryctes rhinoceros (coconut rhinoceros beetle), a different isomer, Methyl-8Z,11Z,14Z-eicosatrienoate, has been identified as a component of their unsaturated fatty acids researchgate.netresearchgate.net. While this finding indicates the presence of C20:3 fatty acid methyl esters in these insects, the specific (11Z,14Z,17Z) isomer has not been reported.

The lipid-producing microalga Nannochloropsis is a notable source of polyunsaturated fatty acids. This compound has been specifically identified as a constituent of the fatty acid methyl esters derived from this marine microorganism biomol.comcaymanchem.com. Nannochloropsis species are recognized for their ability to synthesize a diverse array of lipids, including omega-3 fatty acids, making them a subject of interest for biotechnological applications.

The oil palm, Elaeis guineensis, is a major source of vegetable oils. The fatty acid profile of palm oil has been extensively studied. The parent compound, (11Z,14Z,17Z)-eicosatrienoic acid, has been reported as a natural product found in Elaeis guineensis nih.gov. The process of transesterification of palm oil to produce fatty acid methyl esters (FAMEs) for biodiesel is a common industrial practice nih.govresearchgate.netnih.gov.

Environmental Detection and Contextual Research

Beyond its presence in biological systems, this compound has also been detected in various environmental samples, often in the context of contamination studies.

This compound has been identified in environmental matrices that have been impacted by anthropogenic activities. Specifically, it has been found in diesel-contaminated soils biomol.comcaymanchem.com. Its presence in these environments is likely a result of the microbial breakdown of diesel components or the metabolic activities of microorganisms thriving in such contaminated sites. Furthermore, this compound has also been detected in residential wastewater, indicating its passage through domestic and industrial water systems biomol.comcaymanchem.com.

Data Tables

Table 1: Occurrence of this compound and its Parent Acid in Eukaryotic Organisms

| Organism | Compound Detected | Reference(s) |

| Caenorhabditis elegans | (11Z,14Z,17Z)-eicosatrienoic acid | nih.gov |

| Cetonia aurata | Methyl-8Z,11Z,14Z-eicosatrienoate (Isomer) | researchgate.netresearchgate.net |

| Oryctes rhinoceros | Methyl-8Z,11Z,14Z-eicosatrienoate (Isomer) | researchgate.netresearchgate.net |

| Nannochloropsis | This compound | biomol.comcaymanchem.com |

| Elaeis guineensis | (11Z,14Z,17Z)-eicosatrienoic acid | nih.gov |

Table 2: Environmental Detection of this compound

| Environmental Matrix | Compound Detected | Reference(s) |

| Diesel-Contaminated Soils | This compound | biomol.comcaymanchem.com |

| Residential Wastewater | This compound | biomol.comcaymanchem.com |

Precursor-Product Relationships in Lipid Metabolism

(11Z,14Z,17Z)-eicosatrienoic acid (20:3n-3) is not typically obtained directly from the diet in significant amounts but is synthesized endogenously from the essential omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3). This conversion is part of a series of elongation and desaturation reactions that ultimately lead to the formation of longer-chain, more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3).

The biosynthetic pathway positions (11Z,14Z,17Z)-eicosatrienoic acid as a key intermediate. The process begins with the desaturation of ALA by the enzyme delta-6 desaturase to form stearidonic acid (SDA; 18:4n-3). Subsequently, stearidonic acid is elongated by a fatty acid elongase, such as ELOVL5, to produce (11Z,14Z,17Z)-eicosatrienoic acid. This 20-carbon fatty acid then serves as a substrate for the delta-5 desaturase enzyme, which introduces a double bond at the 5th carbon, yielding eicosapentaenoic acid (EPA).

The efficiency of this conversion pathway in humans is a subject of ongoing research, with studies suggesting that the conversion of ALA to longer-chain omega-3 fatty acids can be influenced by various factors, including diet and genetics.

Table 1: Key Molecules in the Biosynthesis of (11Z,14Z,17Z)-Eicosatrienoic Acid

| Compound Name | Abbreviation | Chemical Formula | Role |

|---|---|---|---|

| Alpha-Linolenic Acid | ALA | C18H30O2 | Precursor |

| Stearidonic Acid | SDA | C18H28O2 | Intermediate |

| (11Z,14Z,17Z)-Eicosatrienoic Acid | - | C20H34O2 | Intermediate |

| Eicosapentaenoic Acid | EPA | C20H30O2 | Product |

| Delta-6 Desaturase | - | - | Enzyme |

| Fatty Acid Elongase (e.g., ELOVL5) | ELOVL5 | - | Enzyme |

Enzymatic Pathways in Eicosanoid Biosynthesis Relevant to C20:3 Fatty Acids

Once formed, (11Z,14Z,17Z)-eicosatrienoic acid can be further metabolized by various enzymatic systems, leading to the production of a range of bioactive lipid mediators.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy derivatives. While the primary substrates for many LOXs are arachidonic acid (an omega-6 fatty acid), they can also metabolize omega-3 fatty acids.

Arachidonate 12-lipoxygenase, epidermal-type (ALOX12B) is known to metabolize various polyunsaturated fatty acids. Although direct studies on the metabolism of (11Z,14Z,17Z)-eicosatrienoic acid by ALOX12B are limited, it is plausible that this fatty acid can serve as a substrate. Based on the known activity of 12-lipoxygenases on other 20-carbon polyunsaturated fatty acids like EPA, which is converted to 12-hydroxyeicosapentaenoic acid (12-HEPE), it can be inferred that ALOX12B and related enzymes could oxygenate (11Z,14Z,17Z)-eicosatrienoic acid to produce various hydroxyeicosatrienoic acids (HETEs). These metabolites could potentially have roles in cellular signaling and inflammatory processes.

Fatty-acid amide hydrolase (FAAH) is a key enzyme in the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). FAAH catalyzes the hydrolysis of these amides to their corresponding free fatty acids and ethanolamine.

The endocannabinoid system also includes NAEs derived from omega-3 fatty acids. It is therefore conceivable that (11Z,14Z,17Z)-eicosatrienoic acid can be incorporated into N-acylphosphatidylethanolamines (NAPEs) in cell membranes and subsequently released as N-(11Z,14Z,17Z)-eicosatrienoyl ethanolamide. This omega-3 derived NAE would likely be a substrate for FAAH, which would hydrolyze it to release (11Z,14Z,17Z)-eicosatrienoic acid and ethanolamine, thus terminating its signaling activity. This metabolic pathway is analogous to the well-established degradation of anandamide and other NAEs by FAAH.

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including polyunsaturated fatty acids. CYP enzymes, particularly those with epoxygenase and hydroxylase activity, can convert fatty acids into a variety of bioactive eicosanoids.

CYP2J2 , a prominent epoxygenase in the heart, is known to metabolize several polyunsaturated fatty acids, including arachidonic acid, EPA, and DHA. nih.gov It primarily catalyzes the formation of epoxides, such as epoxyeicosatrienoic acids (EETs) from arachidonic acid and epoxyeicosatetraenoic acids (EEQs) from EPA. nih.gov Given its substrate flexibility, it is highly probable that CYP2J2 can also metabolize (11Z,14Z,17Z)-eicosatrienoic acid to form epoxyeicosadienoic acids (EEDs). These epoxide metabolites are known to have various biological activities, including vasodilation and anti-inflammatory effects.

CYP1A1 is another CYP enzyme involved in the metabolism of polyunsaturated fatty acids. wikipedia.org It exhibits both epoxygenase and monooxygenase activities, converting fatty acids like arachidonic acid, EPA, and DHA into both epoxides and hydroxylated metabolites. wikipedia.org Therefore, it is expected that CYP1A1 can also metabolize (11Z,14Z,17Z)-eicosatrienoic acid, likely producing a range of hydroxyeicosatrienoic acids (HETEs) and epoxyeicosadienoic acids (EEDs). The specific metabolites formed would depend on the regioselectivity of the enzyme for this particular substrate.

Table 2: Potential Enzymatic Metabolites of (11Z,14Z,17Z)-Eicosatrienoic Acid

| Enzyme Family | Specific Enzyme (Example) | Potential Reaction | Potential Product(s) |

|---|---|---|---|

| Lipoxygenases | ALOX12B | Dioxygenation | Hydroxyeicosatrienoic acids (HETEs) |

| Hydrolases | Fatty-acid amide hydrolase (FAAH) | Hydrolysis of N-(11Z,14Z,17Z)-eicosatrienoyl ethanolamide | (11Z,14Z,17Z)-Eicosatrienoic acid and ethanolamine |

| Cytochrome P450 | CYP2J2 | Epoxidation/Hydroxylation | Epoxyeicosadienoic acids (EEDs) and Hydroxyeicosatrienoic acids (HETEs) |

Advanced Analytical Methodologies for Research of Methyl 11z,14z,17z Eicosatrienoate

Chromatographic Separation Techniques in Lipid Analysis

Chromatography is a fundamental technique for separating individual lipids from complex mixtures. For FAMEs like Methyl (11Z,14Z,17Z)-eicosatrienoate, gas chromatography is the predominant method due to the volatility and thermal stability of these compounds. restek.com

Gas chromatography is a cornerstone in the analysis of fatty acid methyl esters. restek.com The choice of the capillary column is critical for achieving the desired separation, especially when dealing with complex mixtures containing various saturated and unsaturated FAMEs. restek.comgcms.cz For the analysis of polyunsaturated fatty acid methyl esters (PUFA FAMEs), including this compound, highly polar stationary phases are generally preferred.

Commonly used polar columns include those with polyethylene (B3416737) glycol (e.g., FAMEWAX, Stabilwax, Rtx-Wax) or biscyanopropyl stationary phases. restek.comgcms.cz These phases provide excellent resolution for PUFA FAMEs, enabling their separation based on the degree of unsaturation. restek.com For instance, the FAMEWAX phase is specifically tested to ensure the resolution of omega-3 and omega-6 fatty acids. gcms.cz More specialized, highly polar biscyanopropyl columns (e.g., Rt-2560) are the column of choice for resolving complex mixtures of cis and trans isomers of FAMEs. gcms.czsigmaaldrich.com

The optimization of the GC system is crucial for maintaining performance. This includes monitoring the column's performance over time, which can be affected by changes in column flow, oven temperature, and column degradation. sigmaaldrich.com A well-characterized mixture of FAMEs can be used to monitor these changes and ensure optimal resolution. sigmaaldrich.com

Table 1: Comparison of GC Columns for FAME Analysis

| Column Type | Stationary Phase | Polarity | Primary Application |

|---|---|---|---|

| FAMEWAX | Polyethylene Glycol | Polar | Resolution of polyunsaturated FAMEs, including omega-3 and omega-6 fatty acids. restek.comgcms.cz |

| Rt-2560 | Biscyanopropyl | Highly Polar | Separation of cis and trans isomers of FAMEs. gcms.czsigmaaldrich.com |

| Equity-1 | Non-polar | Non-polar | Separation of analytes primarily according to their boiling point. sigmaaldrich.com |

For highly complex lipid samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.com This technique utilizes two columns with different selectivity connected by a modulator. gcms.cz The modulator traps and then re-injects fractions from the first column onto the second, shorter column for a rapid secondary separation. chemistry-matters.com

The result is a structured two-dimensional chromatogram where compounds are ordered based on properties like volatility (first dimension) and polarity (second dimension). gcms.cz This structured separation is highly beneficial for identifying compounds in complex mixtures, as chemically similar compounds tend to appear in the same region of the chromatogram. chemistry-matters.com GCxGC has demonstrated the ability to increase the number of separated peaks by three to ten-fold compared to one-dimensional GC analysis of FAMEs. chula.ac.th This improved resolution can be critical for separating isomeric FAMEs and detecting trace components in a sample. chromatographyonline.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It provides information on the molecular weight and elemental composition and, through fragmentation analysis, can reveal details about the molecule's structure.

Electron ionization (EI) is a widely used ionization technique in GC-MS. nih.gov While it can provide a rich fragmentation pattern that is useful for library matching and identification, EI can also cause extensive fragmentation of FAMEs, sometimes leading to a weak or absent molecular ion. shimadzu.com The NIST WebBook provides a reference mass spectrum for 11,14,17-Eicosatrienoic acid, methyl ester obtained by electron ionization. nist.gov

Chemical ionization (CI) is a softer ionization technique that often produces a more abundant protonated molecule ([M+H]+). shimadzu.com This is particularly advantageous for confirming the molecular weight of the analyte and for quantitative analysis, as it can provide higher sensitivity. shimadzu.comnih.gov Positive chemical ionization (PCI) with a reagent gas like methane (B114726) or isobutane (B21531) is effective for FAME analysis. shimadzu.com The choice between EI and CI depends on the specific analytical goal, with EI being excellent for structural confirmation via fragmentation patterns and CI being more suited for sensitive quantification. nih.gov

High-resolution mass spectrometry (HRMS), particularly with analyzers like Quadrupole Time-of-Flight (QTOF), offers significant advantages for the analysis of lipids such as this compound. mdpi.com QTOF instruments provide high mass accuracy, high resolution, and high sensitivity, which are crucial for the confident identification of compounds in complex mixtures. mpi-cbg.denih.gov

The high mass accuracy of a QTOF allows for the determination of the elemental composition of an ion, which greatly aids in the identification of unknown compounds. mdpi.com This is especially valuable in lipidomics, where many different lipid species can have very similar masses. nih.gov While high resolution alone may not be sufficient to distinguish lipids from chemical noise, as both are typically singly charged, coupling HRMS with other techniques like tandem mass spectrometry enhances the confidence in lipid identification. mpi-cbg.de

Determining the exact location of the double bonds in polyunsaturated fatty acids is a significant analytical challenge. Tandem mass spectrometry (MS/MS) is a powerful technique to address this. While conventional MS/MS of FAMEs often does not provide diagnostic ions for double bond localization, specific chemical ionization strategies can overcome this limitation.

One effective method involves using acetonitrile (B52724) as a chemical ionization reagent. acs.orgnih.gov In the ion source, acetonitrile forms a reagent ion with an m/z of 54, which reacts with the double bonds of the FAME to form an adduct ion ([M+54]+). acs.orgnih.govshimadzu.com When this adduct ion is subjected to collisional dissociation (MS/MS), it produces a series of diagnostic fragment ions. acs.orgnih.gov The fragmentation occurs between the double bonds, allowing for their unambiguous localization. acs.orgnih.gov This technique has been shown to produce characteristic spectra for FAMEs with one to six double bonds. nih.gov

Table 2: Diagnostic Ions in Acetonitrile CI-MS/MS for Locating Double Bonds in Polyunsaturated FAMEs

| Precursor Ion | Fragmentation | Diagnostic Ions | Information Gained |

|---|---|---|---|

| [M+54]+ | Collisional Dissociation | A series of fragment ions resulting from cleavage between the double bonds. acs.orgnih.gov | Unambiguous localization of double bonds in the fatty acid chain. acs.orgnih.gov |

Application of Internal Standards in Quantitative Lipidomics

Quantitative lipidomics aims to accurately measure the concentration of lipid species within a biological sample. However, the multi-step process, from lipid extraction to instrumental analysis, is prone to variability that can affect accuracy and reproducibility. The application of internal standards (IS) is a cornerstone strategy to mitigate these issues. nrel.govnrel.gov An internal standard is a compound of known concentration, added to a sample at the beginning of the analytical workflow, that is structurally similar to the analyte of interest but distinguishable by the analytical instrument. nrel.gov Its primary role is to correct for sample loss during preparation and for variations in instrument response, thereby ensuring reliable quantification. nrel.govnih.gov

For the quantitative analysis of fatty acid methyl esters (FAMEs), such as this compound, several types of internal standards are employed. The ideal IS should not be naturally present in the sample. nih.gov Common choices include:

Odd-Chain FAMEs: Fatty acids with an odd number of carbon atoms (e.g., C13:0, C17:0, C19:0) are rare in most biological systems, making their methyl esters suitable as internal standards. nrel.govucdavis.edu They behave similarly to even-chained FAMEs during extraction and chromatographic separation.

Stable Isotope-Labeled (SIL) Standards: These are considered the gold standard for mass spectrometry-based quantification. A deuterated (d3) methyl ester of a fatty acid, for instance, is chemically identical to its non-labeled counterpart but has a higher mass. nih.govacs.org This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they experience the same extraction efficiency and ionization response. nih.govacs.orgsigmaaldrich.com

Fatty Acid Ethyl Esters (FAEE): In some gas chromatography (GC) applications, ethyl esters of fatty acids can be used as internal standards for FAMEs analysis. nih.govacs.org They have slightly different retention times, allowing for their separation and independent quantification. nih.govacs.org

The selection of an appropriate internal standard is critical and depends on the analytical platform (e.g., GC-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) and the specific goals of the study. nih.govnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be normalized, leading to precise and accurate quantification of this compound. nrel.gov

Table 1: Common Internal Standards for FAME Analysis in Quantitative Lipidomics

| Internal Standard Type | Example Compound | Primary Analytical Platform | Principle of Distinction | Key Advantages |

|---|---|---|---|---|

| Odd-Chain FAME | Methyl tridecanoate (B1259635) (C13:0-ME) | GC-FID, GC-MS | Chromatographic Retention Time | Cost-effective; not naturally abundant in most samples. nrel.govnrel.gov |

| Odd-Chain FAME | Methyl nonadecanoate (B1228766) (C19:0) | GC-FID, GC-MS | Chromatographic Retention Time | Behaves similarly to long-chain FAMEs. ucdavis.edu |

| Stable Isotope-Labeled FAME | This compound-d3 | GC-MS, LC-MS/MS | Mass-to-charge (m/z) ratio | Highest accuracy; corrects for matrix effects and ionization variability. nih.govacs.org |

| Fatty Acid Ethyl Ester (FAEE) | Ethyl heptadecanoate (C17:0-EE) | GC-FID, GC-MS | Chromatographic Retention Time | Can be used when SIL standards are unavailable. nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including fatty acid methyl esters. nih.govaocs.org It provides detailed information about the chemical environment of individual atoms, making it invaluable for confirming the stereochemistry of compounds like this compound, specifically the Z (cis) configuration of its double bonds. magritek.com

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides distinct signals for different types of protons in the molecule. For a polyunsaturated FAME, characteristic chemical shifts (δ) can be observed:

Olefinic Protons (-CH=CH-): The protons directly attached to the double bond carbons are highly diagnostic. In Z (cis) isomers, these protons typically resonate in the region of δ 5.3-5.4 ppm. nih.govmagritek.com The multiplicity and coupling constants of these signals can further confirm the cis geometry.

Methyl Ester Protons (-OCH₃): A sharp singlet peak corresponding to the three protons of the methyl ester group is typically found around δ 3.6-3.7 ppm.

Allylic Protons (=CH-CH₂-CH=): The protons on the carbon atom situated between two double bonds (bis-allylic protons) are deshielded and appear around δ 2.8 ppm. nih.gov

Terminal Methyl Protons (-CH₂-CH₃): The protons of the terminal methyl group at the omega end of the chain typically produce a triplet signal around δ 0.97 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-¹³ (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Key signals for this compound include:

Carbonyl Carbon (-C=O): The carbon of the ester carbonyl group resonates significantly downfield, typically above δ 170 ppm. aocs.org

Olefinic Carbons (-CH=CH-): The carbons involved in the double bonds appear in the region of δ 127-132 ppm. aocs.org The precise chemical shifts can help distinguish between different positional isomers.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is found around δ 51-52 ppm.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure, including the precise location and Z configuration of the double bonds. magritek.com

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Typical Chemical Shift (δ, ppm) | Key Structural Information |

|---|---|---|---|

| Olefinic | ¹H (-CH=CH-) | ~5.3 - 5.4 | Confirms presence of double bonds; indicative of Z (cis) configuration. nih.gov |

| Bis-allylic | ¹H (=CH-CH₂-CH=) | ~2.8 | Indicates methylene (B1212753) group between two double bonds. nih.gov |

| Methyl Ester | ¹H (-OCH₃) | ~3.6 - 3.7 | Confirms the methyl ester functionality. |

| Terminal Methyl | ¹H (-CH₂-CH₃) | ~0.97 | Identifies the omega (ω) end of the fatty acid chain. nih.gov |

| Carbonyl | ¹³C (-C=O) | >170 | Confirms the ester carbonyl group. aocs.org |

| Olefinic | ¹³C (-CH=CH-) | ~127 - 132 | Confirms carbon atoms involved in double bonds. aocs.org |

| Methyl Ester | ¹³C (-OCH₃) | ~51 - 52 | Confirms the methyl carbon of the ester group. |

Integration of Omics Technologies (e.g., Untargeted Lipidomics)

Modern biological research increasingly relies on the integration of multiple "omics" technologies to gain a comprehensive, systems-level understanding of complex biological processes. nih.govresearchgate.net This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics/lipidomics to connect molecular changes across different biological layers. nih.govmdpi.com Within this framework, untargeted lipidomics plays a crucial role by providing a global, unbiased snapshot of the lipidome. alfa-chemistry.comsciex.com

Untargeted lipidomics aims to detect and quantify as many lipids as possible in a biological sample, rather than focusing on a pre-defined list of molecules. nih.govmdpi.com This hypothesis-generating approach is particularly powerful for discovering novel lipid biomarkers and identifying unexpected alterations in lipid metabolism associated with a specific physiological state or disease. alfa-chemistry.comnih.gov The typical workflow involves high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to generate complex datasets, followed by sophisticated bioinformatics and statistical analysis to identify and quantify thousands of lipid features. sciex.comnih.gov

The integration of untargeted lipidomics data, which would include measurements of this compound or its parent fatty acid, with other omics data can provide profound biological insights. researchgate.net For example:

Lipidomics and Transcriptomics: A change in the abundance of an eicosatrienoate can be correlated with the expression levels of genes encoding enzymes involved in its synthesis or degradation (e.g., desaturases, elongases). umanitoba.ca This can reveal how lipid metabolic pathways are regulated at the transcriptional level.

Lipidomics and Proteomics: The levels of specific lipids can be linked to the abundance of proteins that metabolize them or are regulated by them. pnnl.gov This helps to build direct connections between enzymatic activity and lipid profiles.

Lipidomics and Metabolomics: Combining lipid profiles with data on small-molecule metabolites can create a more complete picture of the metabolic state of a cell or organism, revealing crosstalk between different metabolic pathways. mdpi.com

By mapping changes in the lipidome to corresponding changes in genes, proteins, and other metabolites, researchers can construct detailed molecular networks and pathways. nih.govpnnl.gov This integrated approach is essential for moving beyond simple correlations to understand the functional consequences of lipid dysregulation and the role of specific molecules like this compound in health and disease. nih.govnih.gov

Table 3: Example of a Multi-Omics Integration Strategy for Lipid Research

| Omics Layer | Analytical Platform | Potential Data/Finding | Integrated Biological Insight |

|---|---|---|---|

| Untargeted Lipidomics | LC-MS/MS | Altered levels of (11Z,14Z,17Z)-eicosatrienoic acid. | Reveals that a genetic variant (from genomics) leads to altered gene expression (transcriptomics), causing a change in enzyme levels (proteomics) and resulting in the dysregulation of eicosatrienoic acid (lipidomics). researchgate.netnih.gov |

| Transcriptomics | RNA-Sequencing | Differential expression of fatty acid desaturase (FADS) genes. | |

| Proteomics | MS-based Proteomics | Changes in the abundance of FADS enzymes. | |

| Metabolomics | GC-MS, LC-MS/MS | Shifts in related metabolic pathways (e.g., glycolysis, amino acid metabolism). | Provides a broader metabolic context for the observed lipid changes, highlighting crosstalk between pathways. mdpi.com |

Research on Biological and Metabolic Roles of Eicosatrienoates

Involvement in Cellular Lipid Homeostasis Mechanisms

Cellular lipid homeostasis is a tightly regulated process involving the synthesis, degradation, and transport of lipids to maintain membrane integrity and cellular signaling. (11Z,14Z,17Z)-Eicosatrienoic acid, also known as Dihomo-α-Linolenic Acid, plays a distinct role in this process. It is recognized as one of the most active essential fatty acids in the inhibition of fatty acid elongation and desaturation reactions. nih.govnih.gov These enzymatic steps are critical for converting dietary 18-carbon fatty acids into longer-chain 20-carbon precursors for eicosanoids, a class of signaling molecules. nih.gov

Table 1: Key Research Findings on Eicosatrienoates and Lipid Homeostasis

| Compound | Primary Finding | Implication for Lipid Homeostasis | Reference(s) |

| (11Z,14Z,17Z)-Eicosatrienoic Acid | Potent inhibitor of fatty acid elongation/desaturation reactions. | Modulates the pool of C20 fatty acids available for eicosanoid synthesis. | nih.govnih.gov |

| Dihomo-γ-linolenic acid (DGLA) | Substrate for anti-inflammatory eicosanoids (e.g., PGE1). | Regulates inflammatory pathways and cellular lipid balance. | hmdb.canih.gov |

| Dihomo-γ-linolenic acid (DGLA) | Attenuates chemokine-driven monocytic migration and foam cell formation. | Inhibits key cellular processes associated with atherosclerosis. | nih.gov |

Interactions with Enzyme Systems Governing Lipid Signaling (e.g., regulation by FAAH)

Lipid signaling is governed by a complex network of enzymes that synthesize and degrade bioactive lipids. A key enzyme in this system is the Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of a class of signaling lipids called N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382). FAAH is a serine hydrolase that terminates the signaling of these molecules by hydrolyzing them to a free fatty acid and ethanolamine.

FAAH preferentially hydrolyzes NAEs derived from omega-6 fatty acids like arachidonic acid. While (11Z,14Z,17Z)-eicosatrienoate is an omega-3 fatty acid, its derivatives could potentially interact with the same enzymatic pathways. nih.gov Omega-3 and omega-6 fatty acids often compete for the same enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which can lead to the production of signaling molecules with different, often opposing, biological activities. youtube.com For example, mediators derived from omega-3 PUFAs are generally considered to be less inflammatory or even anti-inflammatory compared to those derived from arachidonic acid. youtube.com

Although direct studies identifying Methyl (11Z,14Z,17Z)-eicosatrienoate or its free acid as a primary substrate or potent inhibitor of FAAH are not prominent in the reviewed scientific literature, the potential for its NAE derivatives to be processed by FAAH or for the free acid to indirectly modulate FAAH activity via competition in broader lipid signaling pathways remains a possibility. The inhibition of FAAH is a therapeutic strategy to enhance endocannabinoid signaling, producing analgesic and anti-inflammatory effects. nih.gov

Table 3: Overview of FAAH and Lipid Signaling

| Enzyme | Primary Substrates | Function | Interaction with Omega-3 PUFAs | Reference(s) |

| Fatty Acid Amide Hydrolase (FAAH) | N-Arachidonoylethanolamine (Anandamide) and other fatty acid amides. | Terminates endocannabinoid signaling by hydrolysis. | Direct interaction with (11Z,14Z,17Z)-eicosatrienoate is not well-documented; however, omega-3 derivatives can compete with omega-6 substrates in related enzymatic pathways. | youtube.com |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Arachidonic Acid (omega-6), EPA (omega-3), DGLA (omega-6). | Synthesizes eicosanoids (prostaglandins, leukotrienes). | Omega-3 PUFAs are alternative substrates, leading to the production of less inflammatory mediators. | youtube.com |

Comparative Lipidomics Profiling in Biological Systems (e.g., skin lipid composition)

Lipidomics is the large-scale study of lipids in biological systems, providing detailed insights into the composition and function of lipids in health and disease. The skin, particularly the epidermis, maintains a unique and complex lipid profile crucial for its barrier function. This barrier is composed primarily of ceramides, cholesterol, and free fatty acids.

Studies using lipidomics have revealed that the composition of these fatty acids changes in response to physiological challenges like aging and environmental stressors like ultraviolet (UV) radiation. Research on human skin epidermis has specifically identified significant alterations in the levels of (11Z,14Z,17Z)-eicosatrienoic acid (ETA).

Key findings from this research include:

Intrinsic Aging: The level of ETA was found to be significantly decreased in the epidermis of intrinsically aged (sun-protected) human skin compared to younger skin.

Photoaging and UV Exposure: Conversely, ETA levels were significantly increased in photoaged (sun-exposed) epidermis and in skin acutely irradiated with UV light.

These opposing changes suggest a specific role for this fatty acid in the skin's response to UV damage. Further investigation showed that the increase in ETA following UV exposure was associated with the enhanced expression of enzymes involved in its synthesis. Functionally, ETA was shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation, after UV irradiation. This suggests a potential photoprotective role for (11Z,14Z,17Z)-eicosatrienoic acid in the skin.

Table 4: Changes in Epidermal (11Z,14Z,17Z)-Eicosatrienoic Acid (ETA) Levels

| Condition | Change in ETA Level | Associated Finding | Potential Role | Reference(s) |

| Intrinsic Aging | Decreased | N/A | Altered skin physiology with age. | |

| Photoaging | Increased | Associated with chronic sun exposure. | Adaptive response to UV damage. | |

| Acute UV Irradiation | Increased | Associated with enhanced expression of elongase and phospholipase enzymes. | Photoprotective; inhibits UV-induced MMP-1 expression. |

Methodological and Research Applications of Methyl 11z,14z,17z Eicosatrienoate

Use as a Biochemical Reagent in in vitro Studies

Methyl (11Z,14Z,17Z)-eicosatrienoate is utilized as a biochemical reagent in laboratory settings for research purposes. medchemexpress.commedchemexpress.cn It is an esterified form of 11(Z),14(Z),17(Z)-eicosatrienoic acid, a polyunsaturated fatty acid. caymanchem.com In in vitro studies, fatty acid methyl esters (FAMEs) like this compound are valuable tools for investigating cellular and molecular processes. They can be introduced into cell cultures to study lipid metabolism, the effects of specific fatty acids on cellular functions, and their incorporation into cell membranes and complex lipids. The methyl ester form often facilitates easier handling and solubility in culture media compared to the free fatty acid.

Applications in Lipid Biomarker Discovery and Validation

The discovery and validation of lipid biomarkers are critical for diagnosing diseases and monitoring environmental conditions. mdpi.com this compound has been identified in various environmental and biological contexts, positioning it as a potential biomarker for specific processes or contaminants. caymanchem.com For instance, its detection in residential wastewater and diesel-contaminated soils suggests it could serve as a chemical marker for these types of pollution. caymanchem.com Furthermore, it has been found in lipid-producing microalgae, such as Nannochloropsis, indicating its potential as a biomarker to monitor or quantify algal lipid production, which is relevant in biofuel research. caymanchem.com

Development of Enzymatic Hydrolysis Processes for Fatty Acid Production

Enzymatic hydrolysis is a key process for the production of free fatty acids from fats, oils, and their esterified forms like this compound. This method employs lipases to catalyze the hydrolysis reaction, offering a milder and more specific alternative to chemical methods. The objective is to convert the fatty acid methyl ester into its corresponding free fatty acid, (11Z,14Z,17Z)-eicosatrienoic acid, and methanol. Modern enzymatic processes can achieve high conversion efficiency, with some methods converting over 98% of the initial fat or oil into the desired product. google.com These processes can be completed in under six hours by creating a homogenous mixture of the lipid, a polar organic solvent, and water, which facilitates the enzymatic reaction. google.com

| Reactant | Enzyme | Primary Products |

|---|---|---|

| This compound | Lipase | (11Z,14Z,17Z)-Eicosatrienoic acid |

| Water | Methanol |

Analytical Standards in Environmental and Food Science Research (e.g., FAME analysis in contaminated soil, food composition)

High-purity this compound serves as a critical analytical standard in environmental and food science. lgcstandards.comlgcstandards.com Reference materials of this kind are produced under stringent quality standards, such as ISO/IEC 17025, to ensure the accuracy and reliability of analytical measurements. lgcstandards.comlgcstandards.com

In environmental science, a key application is in the analysis of diesel-contaminated soil. nih.gov Biodiesel, which contains various FAMEs, is often blended with petroleum diesel. nih.gov Consequently, the FAME profile of contaminated soil can be used to trace the origin of the pollution. nih.gov In one study, this compound (referred to as cis-11-14-17-Eicosatrienoic acid methyl ester) was identified as a component in certain diesel products. nih.gov By extracting FAMEs from the soil and analyzing them with gas chromatography-mass spectrometry (GC-MS), researchers can compare the relative composition of specific FAMEs, including this compound, to that of various diesel sources. nih.gov Statistical methods like principal component analysis (PCA) are then used to discriminate the pollution origin. nih.gov

| Fatty Acid Methyl Ester (FAME) | Diesel Product 1 (D1) | Diesel Product 2 (D2) |

|---|---|---|

| cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester | Detected | Detected |

| This compound | Not Detected | Detected |

| Hexadecanoic acid, methyl ester (HA) | Detected | Detected |

| 9-Octadecenoic acid, methyl ester (LA) | Detected | Detected |

| Octadecanoic acid, methyl ester (EA) | Detected | Detected |

In food science, this compound is used as a reference material for analyzing nutritional composition. lgcstandards.com Accurate quantification of the fatty acid profile in foods is essential for nutritional labeling, quality control, and research into the health effects of different fats. Using a certified standard allows analytical laboratories to calibrate their instruments and validate their methods, ensuring that the reported concentrations of fatty acids in food products are precise and reliable.

Future Directions in Methyl 11z,14z,17z Eicosatrienoate Research

Exploration of Undiscovered Metabolic Pathways

The metabolic fate of Methyl (11Z,14Z,17Z)-eicosatrienoate within biological systems remains a significant area for future investigation. While general fatty acid metabolism is well-documented, the specific pathways involving this particular eicosatrienoate are largely uncharted. Future research will likely focus on identifying the enzymes and intermediate metabolites involved in its breakdown and conversion. Key questions to be addressed include how it is incorporated into complex lipids, its potential role as a precursor for signaling molecules, and the regulatory mechanisms that govern its metabolic flux. Elucidating these pathways is crucial for understanding its physiological and pathological relevance.

Advanced Analytical Techniques for Comprehensive Profiling

Developing more sophisticated analytical methods is paramount for a deeper understanding of this compound. Gas chromatography (GC) is a commonly employed technique for the analysis of fatty acid methyl esters (FAMEs) due to its high resolution and sensitivity. scioninstruments.com Additionally, high-performance liquid chromatography with UV detection (HPLC-UV) has been utilized for the determination of fatty acid composition in oils through their methyl ester derivatives. researchgate.net

Future advancements could involve the refinement of these techniques and the application of novel methodologies. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) could provide more detailed structural information and enable the identification of novel metabolites. Furthermore, the development of specific biomarkers and improved extraction techniques from complex biological matrices will be essential for accurate quantification and comprehensive profiling of this compound and its derivatives.

| Analytical Technique | Application in FAME Analysis | Potential Future Advancements for this compound |

| Gas Chromatography (GC) | High-resolution separation and quantification of individual fatty acids. scioninstruments.com | Development of more sensitive detectors and columns for trace-level detection in complex samples. |

| High-Performance Liquid Chromatography (HPLC) | Determination of fatty acid composition in oils. researchgate.net | Coupling with advanced mass spectrometry for structural elucidation of metabolites. |

| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio. | High-resolution MS for unambiguous identification and fragmentation analysis of novel derivatives. |

Broader Biological Systems and Functional Elucidation

Investigating the role of this compound across a wider range of biological systems is a key future direction. Its identification in the lipid-producing microalga Nannochloropsis suggests a potential role in energy storage or membrane structure in these organisms. caymanchem.com Future studies should aim to understand its function in different cellular compartments and its impact on the physiological processes of various organisms, from microorganisms to higher life forms. Elucidating its specific biological functions will be critical in determining its potential applications in biotechnology and medicine.

Sustainable Production and Biotransformation Research

The development of sustainable methods for producing this compound is an area of growing interest. The production of fatty acid methyl esters (FAMEs) can be achieved through the transesterification of fatty acids and methanol. f3centre.se Research into optimizing the cultivation of microalgae like Nannochloropsis for higher yields of this specific fatty acid is a promising avenue. caymanchem.com

常见问题

Q. How should researchers document this compound in publications to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。